molecular formula C16H10F3N5OS B2381891 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034374-21-3

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2381891
CAS RN: 2034374-21-3
M. Wt: 377.35
InChI Key: VNTJMYOUVJRTDW-UHFFFAOYSA-N
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Description

“N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in medicinal chemistry due to their diverse pharmacological activities .


Synthesis Analysis

The synthesis of triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The development trials were performed using a scan method with USP phase G43, a mid-polar 6% cyanopropyl, 94% polydimethylsiloxane, with a column of 60 m 0.32 mm 1.8 m (length, inner diameter, and film thickness) .


Molecular Structure Analysis

Triazolopyrimidines are five-membered heterocycles with two carbon and three nitrogen atoms . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

Triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

Scientific Research Applications

Synthesis and Structural Characterization

Research on related heterocyclic compounds has demonstrated innovative synthetic pathways and structural analyses, providing a foundational understanding for the exploration of "N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide." For instance, Patel and Patel (2015) reported on the synthesis of a novel series of heterocyclic compounds with antibacterial and antifungal activities, showcasing the importance of structural characterization through spectral studies (Patel & Patel, 2015). Similarly, Albert and Thacker (1972) detailed the preparation of benzyl derivatives, emphasizing the role of spectroscopic data in confirming compound structures (Albert & Thacker, 1972).

Potential Biological Activities

Investigations into compounds with structural similarities have highlighted their potential in biological applications. For example, Soliman et al. (2020) synthesized a series of sulfonamide thiazole derivatives, evaluating their insecticidal efficacy against the cotton leafworm, which suggests a methodological approach that could be applied to assess the biological activities of our compound of interest (Soliman et al., 2020).

Antimicrobial Evaluation

The antimicrobial properties of related compounds have been a focal point of research, with studies such as those by Bhuiyan et al. (2006), who explored the antimicrobial activities of thienopyrimidine derivatives, providing insight into the potential antimicrobial applications of "this compound" (Bhuiyan et al., 2006).

Future Directions

The future directions for the research and development of “N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide” and similar compounds involve the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . This includes the synthesis and study of their antimicrobial, antioxidant, and antiviral potential .

properties

IUPAC Name

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N5OS/c17-16(18,19)9-4-3-7-24-12(22-23-13(9)24)8-20-14(25)15-21-10-5-1-2-6-11(10)26-15/h1-7H,8H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTJMYOUVJRTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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